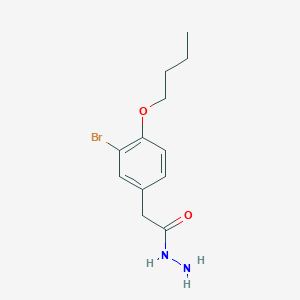
2-(3-bromo-4-butoxyphenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-4-butoxyphenyl)acetohydrazide is a chemical compound that is widely used in scientific research. It is a hydrazide derivative that has shown promising results in various applications, including drug discovery, medicinal chemistry, and organic synthesis. In
Applications De Recherche Scientifique
2-(3-bromo-4-butoxyphenyl)acetohydrazide has been widely used in scientific research due to its various applications. It has shown promising results in drug discovery, where it has been used as a lead compound for the development of new drugs. It has also been used in medicinal chemistry, where it has been used to synthesize new compounds with improved pharmacological properties. Additionally, it has been used in organic synthesis, where it has been used as a reagent for various reactions.
Mécanisme D'action
The mechanism of action of 2-(3-bromo-4-butoxyphenyl)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
2-(3-bromo-4-butoxyphenyl)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. It has also been shown to have anticancer activity, where it has been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antimicrobial activity, where it has been shown to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-bromo-4-butoxyphenyl)acetohydrazide has several advantages for lab experiments. It is easy to synthesize, has high yield and purity, and is stable under various conditions. It is also relatively inexpensive, making it suitable for large-scale experiments. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the use of 2-(3-bromo-4-butoxyphenyl)acetohydrazide in scientific research. One direction is the development of new compounds based on its structure, with improved pharmacological properties. Another direction is the investigation of its mechanism of action, which may lead to the discovery of new drug targets. Additionally, its potential use as a diagnostic tool for various diseases should be explored. Finally, its use in combination with other compounds should be investigated, to determine its synergistic effects and potential for combination therapy.
Conclusion
In conclusion, 2-(3-bromo-4-butoxyphenyl)acetohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. Its mechanism of action, biochemical and physiological effects, and potential future directions should be further investigated to fully understand its potential in drug discovery and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-(3-bromo-4-butoxyphenyl)acetohydrazide involves the reaction of 3-bromo-4-butoxybenzohydrazide with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production.
Propriétés
IUPAC Name |
2-(3-bromo-4-butoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(16)15-14/h4-5,7H,2-3,6,8,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWBCQTLHKKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B6003082.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6003083.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)

![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)

![N-(2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6003164.png)
![N-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6003168.png)